

# Application Note: Tracing Environmental Fate and Transport with Ethylene Glycol- $^{13}\text{C}_2$

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## Compound of Interest

Compound Name: Ethylene glycol- $^{13}\text{C}_2$

Cat. No.: B026584

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## Introduction

Ethylene glycol is a high-production volume chemical used in applications such as antifreeze and aircraft deicing fluids, leading to its potential release into the environment.<sup>[1]</sup> Understanding its environmental fate—including its persistence, degradation, and mobility—is crucial for accurate risk assessment. The use of stable isotope-labeled compounds, such as Ethylene glycol- $^{13}\text{C}_2$ , offers a powerful and precise tool for these studies.<sup>[2][3][4]</sup> Unlike non-labeled studies,  $^{13}\text{C}$  labeling allows for unambiguous tracking of the parent compound and its transformation products against complex environmental backgrounds, enabling accurate mass balance assessments and elucidation of degradation pathways.<sup>[5][6][7]</sup> Ethylene glycol- $^{13}\text{C}_2$  serves as an ideal tracer, behaving chemically and physically identically to its unlabeled counterpart but being distinguishable by mass spectrometry.<sup>[4][8]</sup>

This document provides an overview of the application of Ethylene glycol- $^{13}\text{C}_2$  in environmental fate studies, summarizing key environmental parameters and detailing protocols for biodegradation, soil mobility, and analytical quantification.

## Data Presentation: Environmental Fate and Transport Parameters

The following tables summarize key quantitative data for ethylene glycol, which is expected to be representative of Ethylene glycol- $^{13}\text{C}_2$  due to the chemical equivalence of stable isotopes.<sup>[4]</sup>

Table 1: Biodegradation Data for Ethylene Glycol

Environment	Condition	Half-life / Degradation Rate	Reference
River Water	Aerobic, 20°C	Complete degradation within 3 days	[9][10]
River Water	Aerobic, 8°C	Complete degradation within 14 days	[9][10]
Groundwater	Aerobic, 25°C	Half-life of 22 hours (Rate constant: 0.76/day)	[11]
Sewage Effluent	Aerobic, 25°C	Half-life of 11.5 - 21.5 hours (Rate constant: 1.13/day)	[11]
Various	Aerobic (OECD 301A)	90-100% degradation in 10 days	[9]
Pond Ooze Inoculum	Anaerobic	89% degradation within 7 days	[11]

| Petrochemical Waste Lagoon | Anaerobic | 78% degradation in 10 days (at 135 mg/L) |[11] |

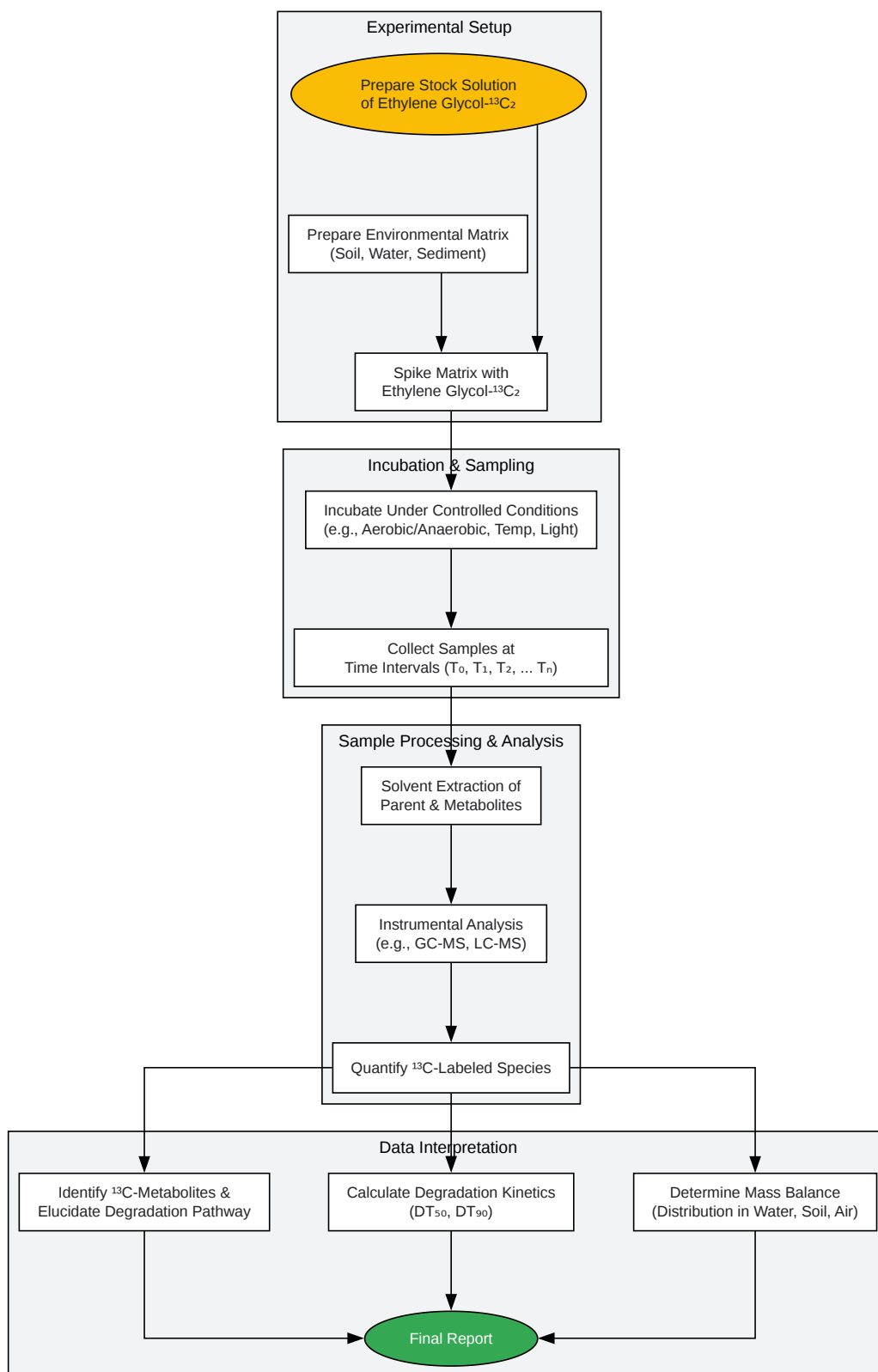
Table 2: Soil Mobility and Bioaccumulation Potential

Parameter	Value	Interpretation	Reference
Log K <sub>oc</sub>	0 - 1	Low potential for adsorption; high mobility in soil	[9][12]
Log K <sub>ow</sub>	-1.36	Low potential for bioaccumulation	[9][12][13]

| Water Solubility | Miscible | High potential to leach into groundwater |[12] |

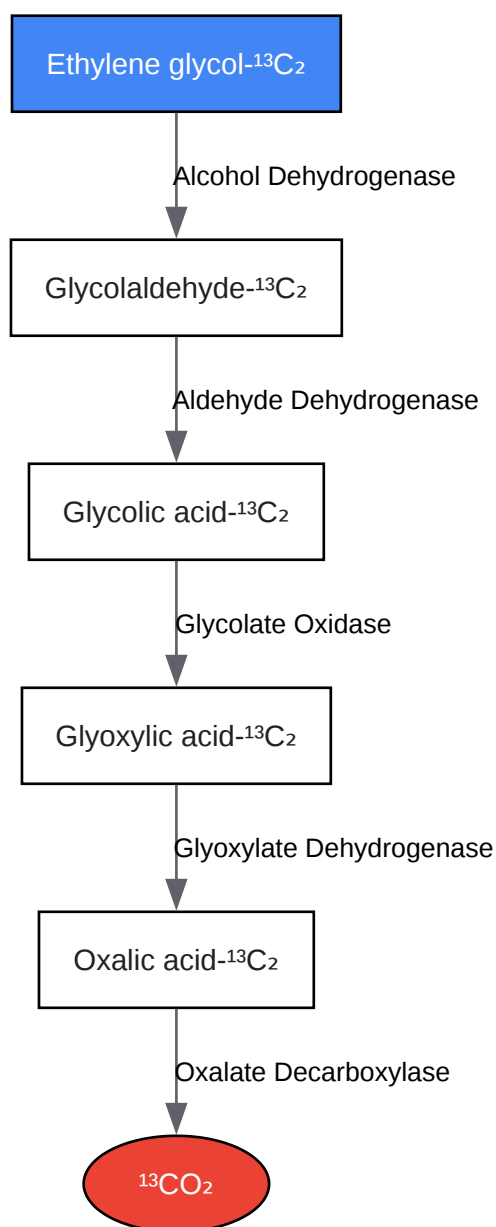
## Experimental Workflows and Pathways

The following diagrams illustrate the typical workflow for an environmental fate study using Ethylene glycol- $^{13}\text{C}_2$  and its primary biodegradation pathway.



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Caption: Experimental workflow for tracing Ethylene glycol-<sup>13</sup>C<sub>2</sub>.



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Caption: Aerobic biodegradation pathway of Ethylene glycol-<sup>13</sup>C<sub>2</sub>.

## Experimental Protocols

Detailed methodologies for key environmental fate and transport experiments are provided below.

### Protocol 1: Aerobic Biodegradation in Aquatic Systems

This protocol is adapted from OECD Guideline 309 ("Aerobic Mineralisation in Surface Water") to trace the fate of Ethylene glycol- $^{13}\text{C}_2$ .

1. Objective: To determine the rate of aerobic biodegradation of Ethylene glycol- $^{13}\text{C}_2$  in a natural surface water system and identify major  $^{13}\text{C}$ -labeled transformation products.

2. Materials:

- Ethylene glycol- $^{13}\text{C}_2$  (CAS: 104700-12-1), purity >98%[\[14\]](#)
- Natural surface water (e.g., from a river or lake), collected recently and not contaminated.
- Incubation flasks (e.g., 250 mL Erlenmeyer flasks) with gas-tight seals.
- $\text{CO}_2$  trap solution (e.g., 0.5 M NaOH).
- Liquid Scintillation Counter (LSC) or other appropriate method for  $^{13}\text{CO}_2$  quantification if using a  $^{14}\text{C}$  co-tracer, or GC-MS for stable isotope analysis.
- Analytical equipment: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Standard laboratory glassware and reagents.

3. Methodology:

- Preparation of Test System:
  - Filter the collected surface water through a coarse filter (e.g., 2 mm sieve) to remove large debris.
  - Characterize the water for pH, dissolved organic carbon (DOC), and microbial biomass.
  - Dispense 100 mL of the prepared water into each incubation flask.
- Application of Test Substance:
  - Prepare a stock solution of Ethylene glycol- $^{13}\text{C}_2$  in sterile, deionized water.

- Spike the test flasks with the stock solution to achieve a final concentration relevant to environmental exposure (e.g., 1-10 mg/L).
- Prepare at least two replicate flasks per sampling time point, plus sterile controls (using autoclaved water) and a toxicity control.
- Incubation:
  - Seal the flasks and place them on a shaker in the dark at a constant temperature (e.g., 20  $\pm$  2°C).[9]
  - Include a CO<sub>2</sub> trap in the headspace of each flask to capture evolved <sup>13</sup>CO<sub>2</sub>.
- Sampling and Analysis:
  - At predetermined intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice replicate flasks.
  - Water Phase:
    - Take an aliquot of water for direct analysis.
    - Extract a larger volume with an appropriate solvent (e.g., ethyl acetate) after acidification.
    - Analyze the extract by GC-MS to quantify the remaining Ethylene glycol-<sup>13</sup>C<sub>2</sub> and identify/quantify any <sup>13</sup>C-labeled metabolites.
  - CO<sub>2</sub> Analysis:
    - Remove the CO<sub>2</sub> trap and analyze its content to determine the amount of mineralized <sup>13</sup>CO<sub>2</sub>.
- Data Analysis:
  - Plot the concentration of Ethylene glycol-<sup>13</sup>C<sub>2</sub> over time to calculate the degradation rate and half-life (DT<sub>50</sub>).
  - Quantify the formation and decline of major metabolites.

- Calculate the percentage of applied  $^{13}\text{C}$  recovered as parent compound, metabolites, and  $^{13}\text{CO}_2$  to establish a mass balance.

## Protocol 2: Soil Adsorption/Desorption and Leaching

This protocol is based on OECD Guidelines 106 (Adsorption/Desorption) and 121 (Leaching Column) to assess the mobility of Ethylene glycol- $^{13}\text{C}_2$  in soil.

1. Objective: To determine the soil organic carbon-water partitioning coefficient ( $K_{oc}$ ) of Ethylene glycol- $^{13}\text{C}_2$  and its potential to leach through the soil column.

2. Materials:

- Ethylene glycol- $^{13}\text{C}_2$
- A selection of characterized soils with varying organic carbon content, pH, and texture.
- 0.01 M  $\text{CaCl}_2$  solution.
- Centrifuge tubes (e.g., 50 mL).
- Mechanical shaker.
- Glass chromatography columns for leaching study.
- Analytical equipment: GC-MS.

3. Methodology: Adsorption/Desorption (Batch Equilibrium Method)

- Preliminary Test: Determine the optimal soil-to-solution ratio. A 1:5 ratio (e.g., 5 g soil to 25 mL solution) is common.
- Adsorption Phase:
  - Weigh 5 g of air-dried, sieved (<2 mm) soil into centrifuge tubes.
  - Prepare a series of Ethylene glycol- $^{13}\text{C}_2$  solutions in 0.01 M  $\text{CaCl}_2$  at different concentrations.

- Add 25 mL of a specific concentration to each tube. Prepare triplicate samples for each concentration and a control without soil.
- Shake the tubes at a constant temperature (e.g.,  $22 \pm 2^{\circ}\text{C}$ ) for a sufficient time to reach equilibrium (e.g., 24 hours).
- Centrifuge the tubes to separate the soil and aqueous phases.
- Analyze the supernatant for the concentration of Ethylene glycol- $^{13}\text{C}_2$  using GC-MS.
- Calculation of  $K_e$  and  $K_{oc}$ :
  - The amount of adsorbed substance is calculated by the difference between the initial and equilibrium concentrations in the solution.
  - The soil-water partition coefficient ( $K_e$ ) is calculated as the ratio of the concentration in soil to the concentration in water.
  - Normalize  $K_e$  to the soil's organic carbon content to obtain  $K_{oc}$ .
- Desorption Phase (Optional):
  - Remove a known amount of supernatant from the adsorption phase and replace it with fresh 0.01 M  $\text{CaCl}_2$  solution.
  - Resuspend the soil and shake again to reach a new equilibrium.
  - Analyze the supernatant to quantify the desorbed Ethylene glycol- $^{13}\text{C}_2$ .

#### 4. Methodology: Leaching (Column Study)

- Column Preparation:
  - Uniformly pack a glass column with the selected soil to a desired depth (e.g., 30 cm).
  - Saturate the column with 0.01 M  $\text{CaCl}_2$  solution from the bottom up to avoid air pockets.
- Application and Leaching:

- Apply a known amount of Ethylene glycol- $^{13}\text{C}_2$  to the top of the soil column.
- Begin elution with 0.01 M  $\text{CaCl}_2$  solution at a constant, slow flow rate.
- Collect the leachate in fractions (e.g., every 20 mL).
- Analysis:
  - Analyze each leachate fraction for the concentration of Ethylene glycol- $^{13}\text{C}_2$  using GC-MS.
  - After leaching, extrude the soil column, section it (e.g., every 5 cm), and extract each section to determine the final distribution of the  $^{13}\text{C}$  label within the soil profile.
- Data Analysis:
  - Construct a breakthrough curve by plotting the concentration of Ethylene glycol- $^{13}\text{C}_2$  in the leachate against the eluted volume.
  - Calculate the total amount of  $^{13}\text{C}$  leached and the amount retained in each soil section to perform a mass balance.

## Protocol 3: Sample Preparation and Analytical Method

1. Objective: To provide a general method for the extraction and quantification of Ethylene glycol- $^{13}\text{C}_2$  and its primary  $^{13}\text{C}$ -labeled metabolites from water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials:

- GC-MS system with a suitable capillary column (e.g., polar-phase like a wax column).
- Solvents: Methanol, Ethyl Acetate (reagent grade).[\[15\]](#)
- Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[\[15\]](#)
- Anhydrous sodium sulfate.
- Solid Phase Extraction (SPE) cartridges (if cleanup is needed).

- Ultrasonic bath.

### 3. Sample Extraction:

- Water Samples:
  - Acidify the water sample (e.g., 100 mL) to pH < 2 with HCl.
  - Perform a liquid-liquid extraction by shaking vigorously with ethyl acetate (3 x 30 mL).
  - Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator or gentle stream of nitrogen.
- Soil/Sediment Samples:
  - Mix a known weight of the soil sample (e.g., 20 g) with a solvent like methanol.[\[15\]](#)
  - Extract using an ultrasonic bath for 15-20 minutes.
  - Centrifuge and collect the supernatant. Repeat the extraction twice more.
  - Combine the extracts and concentrate. A solvent exchange to ethyl acetate may be necessary.

### 4. Derivatization:

- Ethylene glycol is highly polar and requires derivatization for good chromatographic performance.
- To the concentrated extract residue, add a known volume of a derivatizing agent like BSTFA and a catalyst (e.g., pyridine).
- Heat the mixture (e.g., 60°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.

### 5. GC-MS Analysis:

- Injection: Inject 1-2 µL of the derivatized sample into the GC.
- GC Conditions (Example):

- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow.
- Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Use Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the  $^{13}\text{C}_2$ -labeled parent compound and expected metabolites. For Ethylene glycol- $^{13}\text{C}_2$ -TMS derivative, the molecular ion and key fragments will be 2 amu higher than the unlabeled standard.
- Quantification:
  - Create a calibration curve using derivatized standards of Ethylene glycol- $^{13}\text{C}_2$ .
  - Quantify the target analyte in the samples by comparing its peak area to the calibration curve. The use of a labeled internal standard is recommended for highest accuracy.[8]

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